molecular formula C14H11N3O B2372097 6-Amino-3-phenylquinazolin-4-one CAS No. 958-16-7

6-Amino-3-phenylquinazolin-4-one

Cat. No. B2372097
CAS RN: 958-16-7
M. Wt: 237.262
InChI Key: FXBJSPIUCJXVCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A three-step synthesis of 6-amino-3 (H)-quinazolin-4-ones has been performed . Initially, the condensation of 3 (H)-quinazolin-4-one was carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, a hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one was replaced by a nitro group using a nitriding compound, and 6-nitro-3 (H)-quinazolin-4-one reduction was performed using SnCl 2 ·2H 2 O as a reducing agent . Acylation reactions were accomplished on the synthesized 6-amino-3 (H)-quinazolin-4-one .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-3-phenylquinazolin-4-one are not mentioned in the retrieved information, quinazoline derivatives are known to exhibit a wide range of biological activities . This suggests that they may undergo various chemical reactions relevant to these biological activities.

Scientific Research Applications

Topoisomerase Inhibition

6-Amino-3-phenylquinazolin-4-one derivatives have been studied for their potential as DNA intercalators and inhibitors of topoisomerase I (topo I), an enzyme crucial for DNA replication and transcription. These compounds are recognized for their ability to stabilize DNA-topo I complexes, leading to potential anticancer applications. For instance, certain 4-amino-2-phenylquinazoline analogs demonstrated potent topo I inhibitory activity and cytotoxicity, indicating their potential as therapeutic agents (Le et al., 2011).

Antitumor Activity and EGFR Inhibition

EGFR Inhibition

Quinazoline derivatives with N,N-diethyl(aminoethyl)amino moiety have shown promising results as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), a crucial target in cancer treatment. Some compounds exhibited potent antitumor activity and the ability to arrest the cell cycle, suggesting their potential in cancer therapeutics (Zhang et al., 2019).

Synthesis and Chemical Properties

Synthesis and Basicity

The synthesis of 6- and 7-substituted compounds of 4-amino-2-phenylquinazoline has been achieved through various chemical reactions, providing a foundation for further exploration of their pharmacological properties (Zieliński & Kudelko, 2000).

Antimicrobial and Antiviral Properties

Antimicrobial and Antifungal Activities

Quinazoline derivatives have exhibited significant antimicrobial and antifungal activities, with certain compounds demonstrating potency against a range of bacterial and fungal strains. This highlights their potential as leads for the development of new antimicrobial agents (Panneerselvam et al., 2009), (Debnath & Manjunath, 2011), (Kumar et al., 2010).

Anticonvulsant Properties

Anticonvulsant Activity

Certain quinazoline derivatives have been assessed for their anticonvulsant activity using the 6 Hz psychomotor seizure test, revealing their potential as antiepileptic agents. Computational studies further supported their potential in targeting specific epilepsy molecular targets (Kumar et al., 2011).

properties

IUPAC Name

6-amino-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBJSPIUCJXVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-phenylquinazolin-4-one

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